molecular formula C20H16FN3O2S B14126614 1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide

1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide

Cat. No.: B14126614
M. Wt: 381.4 g/mol
InChI Key: BDCJISCRIGCWNJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide is a complex organic compound that features a unique combination of fluorophenyl and imidazo[1,2-a]pyridine moieties

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Sulfonamide formation: The final step involves the reaction of the intermediate product with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures to drive the reactions to completion.

Scientific Research Applications

1-(2-Fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of kinase activity and modulation of signal transduction processes.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    1-(2-bromophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide:

    1-(2-methylphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide: The methyl group can influence the compound’s steric and electronic properties, impacting its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide

InChI

InChI=1S/C20H16FN3O2S/c21-17-9-3-1-7-15(17)14-27(25,26)23-18-10-4-2-8-16(18)19-13-24-12-6-5-11-20(24)22-19/h1-13,23H,14H2

InChI Key

BDCJISCRIGCWNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)F

Origin of Product

United States

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